molecular formula C13H12N6O2S B2494894 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide CAS No. 1351614-41-9

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide

Cat. No.: B2494894
CAS No.: 1351614-41-9
M. Wt: 316.34
InChI Key: LVMTWBKZAIBWGJ-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the individual heterocyclic components, followed by their coupling through various chemical reactions such as nucleophilic substitution or condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of robust and scalable synthetic routes is crucial to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide can undergo various chemical reactions, including:

    Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, leading to different derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide: can be compared with other heterocyclic compounds that have similar structures, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings and functional groups, which may confer unique biological activities and chemical properties not found in other similar compounds.

Properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2S/c1-9-7-12(21-18-9)15-11(20)8-22-13-4-3-10(16-17-13)19-6-2-5-14-19/h2-7H,8H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMTWBKZAIBWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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